molecular formula C13H12O3S B14480915 3-(Benzenesulfinyl)-4-methoxyphenol CAS No. 65125-50-0

3-(Benzenesulfinyl)-4-methoxyphenol

Katalognummer: B14480915
CAS-Nummer: 65125-50-0
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: ZCAAOJWHKMNFRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfinyl)-4-methoxyphenol is an organic compound characterized by the presence of a benzenesulfinyl group attached to a methoxyphenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfinyl)-4-methoxyphenol typically involves the reaction of benzenesulfinyl chloride with 4-methoxyphenol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfinyl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.

    Reduction: Reduction of the benzenesulfinyl group can yield benzenesulfide derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Benzenesulfonyl derivatives.

    Reduction: Benzenesulfide derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzenesulfinyl)-4-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfinyl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonyl derivatives: Compounds with a benzenesulfonyl group instead of a benzenesulfinyl group.

    Methoxyphenol derivatives: Compounds with different substituents on the phenol ring.

Uniqueness

3-(Benzenesulfinyl)-4-methoxyphenol is unique due to the presence of both the benzenesulfinyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

65125-50-0

Molekularformel

C13H12O3S

Molekulargewicht

248.30 g/mol

IUPAC-Name

3-(benzenesulfinyl)-4-methoxyphenol

InChI

InChI=1S/C13H12O3S/c1-16-12-8-7-10(14)9-13(12)17(15)11-5-3-2-4-6-11/h2-9,14H,1H3

InChI-Schlüssel

ZCAAOJWHKMNFRJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)O)S(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.